Einecs 234-553-6
Description
Academic Context and Significance of Bismuth-Indium Alloys
The bismuth-indium (Bi-In) system is a rich field of study, notable for the formation of several intermetallic compounds, including InBi, In2Bi, and Bi3In5. wikipedia.orgiucr.orgresearchgate.net Unlike many other binary alloys, the Bi-In system is characterized by low melting points and the formation of eutectic mixtures, making these alloys significant for applications such as lead-free solders. wikipedia.orgindium.com
The intermetallic compound InBi, in particular, has garnered substantial academic interest due to its distinct electronic and structural properties. While most III-V compounds are semiconductors, InBi exhibits semimetallic behavior. aps.orgarxiv.org This deviation from typical III-V characteristics is attributed to the strong relativistic effects of the heavy bismuth atom, which significantly influences the material's band structure. aps.org The structural and electronic properties of InBi differ considerably from other III-V pnictides, making it a compelling subject for fundamental research. arxiv.orgarxiv.org
Recent theoretical and experimental investigations have further elevated the significance of InBi, identifying it as a potential topological material. aip.orgaps.orgarxiv.org Specifically, it has been predicted to be a topological crystalline insulator, a topological semimetal, and an efficient spin Hall material. aip.org These properties suggest its potential for applications in next-generation spintronic and quantum computing devices.
Interdisciplinary Research Domains in Bismuth-Indium Chemistry and Materials Science
The study of Indium Bismuth (InBi) and the broader Bi-In system extends across multiple scientific and engineering disciplines, highlighting its versatility and technological importance.
In materials science , the focus is on understanding and manipulating the fundamental properties of InBi. This includes investigations into its crystal structure, phase transitions under high pressure, and mechanical properties. iucr.orgiucr.orgresearchgate.net The development of methods for synthesizing InBi in various forms, from bulk crystals to thin films and two-dimensional (2D) materials, is a key area of research. aip.orgaip.orgdiva-portal.org The unique properties of InBi, such as its low melting point and expansion upon cooling in some Bi-In alloys, are explored for applications in precision casting and as fusible alloys. wikipedia.orgindium.com
In solid-state physics and electronics , the semimetallic nature and predicted topological properties of InBi are of paramount interest. arxiv.orgaip.org Researchers are exploring its potential use in spintronics, where the spin of electrons is harnessed in addition to their charge. aip.org The high spin-orbit coupling inherent in bismuth-containing compounds makes InBi a candidate for creating and manipulating spin currents. aip.orgarxiv.org Furthermore, its compatibility with standard III-V semiconductors opens pathways for integrating its unique properties into existing electronic and optoelectronic technologies. aps.orgarxiv.org
The thermoelectric properties of InBi and related alloys are also a significant area of interdisciplinary research. The efficiency of a thermoelectric material is determined by its figure of merit (ZT), which depends on the Seebeck coefficient, electrical conductivity, and thermal conductivity. aip.org The heavy Bi atom in InBi contributes to low thermal conductivity, a desirable trait for thermoelectric materials. aip.org Studies have investigated how doping InBi into other materials, such as lead sulfide (B99878) (PbS), can enhance their thermoelectric performance across a broad temperature range. aip.orgresearchgate.net
Evolution of Research Perspectives on Bismuth-Indium Intermetallic Compounds
Research on Indium Bismuth (InBi) has evolved significantly since its initial characterization. Early studies focused on determining its fundamental properties, such as its crystal structure and its place within the broader In-Bi phase diagram. researchgate.netiucr.org The tetragonal crystal structure of InBi, which differs from the zinc-blende structure of most III-V semiconductors, was established in these foundational investigations. aps.orgiucr.orgaip.org
The advent of advanced computational and experimental techniques has enabled a deeper understanding of InBi's electronic properties. First-principles calculations have been instrumental in revealing its semimetallic nature and the inverted band gap, a direct consequence of relativistic effects from the bismuth atom. aps.orgarxiv.org These theoretical predictions have been corroborated by experimental measurements of its transport properties. aip.org
More recently, the research landscape has shifted towards exploring the exotic quantum phenomena that InBi may host. The prediction of its status as a topological material has spurred a new wave of research focused on synthesizing high-quality thin films and 2D monolayers of InBi. aip.orgaip.orgdiva-portal.org The goal is to experimentally verify its topological properties and explore its potential for applications in quantum computing and spintronics. aip.orgaps.org The stability and mechanical properties of 2D InBi and its heterostructures are being investigated through ab initio molecular dynamics simulations, paving the way for its practical realization. diva-portal.orgnih.gov This evolution from fundamental materials characterization to the exploration of quantum electronic phenomena underscores the enduring and growing importance of Indium Bismuth in advanced materials research.
Interactive Data Tables
Physical and Structural Properties of InBi
| Property | Value | Source |
| EINECS Number | 234-553-6 | - |
| CAS Number | 12010-46-7 | - |
| Linear Formula | InBi | - |
| Crystal System | Tetragonal | aip.orgmaterialsproject.org |
| Space Group | P4/nmm | aip.orgmaterialsproject.org |
| Lattice Constants | a = 5.000 Å, c = 4.773 Å | iucr.org |
| Density | ~8.54 g/cm³ | wikipedia.orgmaterialsproject.org |
| Melting Point | 109.2 °C | aip.org |
| Character | Semimetallic | aps.orgarxiv.org |
Mechanical Properties of Bismuth-Indium Alloys
| Property | Value | Alloy Composition | Source |
| Tensile Strength | 43 MPa | Bi-In Eutectic | wikipedia.org |
| Toughness | 14 HB | Bi-In Eutectic | wikipedia.org |
| Fracture Stress (2D InBi) | ~3.3 GPa | 2D InBi | diva-portal.org |
| Elastic Modulus (2D InBi) | ~34 GPa | 2D InBi | diva-portal.org |
Properties
CAS No. |
12010-46-7 |
|---|---|
Molecular Formula |
BiIn+3 |
Molecular Weight |
323.798 g/mol |
IUPAC Name |
bismuth;indium(3+) |
InChI |
InChI=1S/Bi.In/q;+3 |
InChI Key |
YGUCFQKOMCYKEO-UHFFFAOYSA-N |
Canonical SMILES |
[In+3].[Bi] |
Origin of Product |
United States |
Advanced Synthesis and Fabrication Methodologies for Bismuth Indium Based Materials
Solution-Based and Nanostructure Synthesis Techniques
Solution-based methods offer precise control over the size, shape, and composition of nanomaterials. These techniques are pivotal in developing bismuth-indium materials with tailored properties for various applications.
Solvothermal and hydrothermal synthesis are versatile methods for producing crystalline nanoparticles from solution under elevated temperature and pressure. sigmaaldrich.cn The process involves heating precursor materials in a sealed vessel, known as an autoclave, with a solvent. sigmaaldrich.cntandfonline.com If water is the solvent, the method is termed hydrothermal. sigmaaldrich.cn These techniques can yield thermodynamically stable or metastable phases that are not easily accessible through other routes. sigmaaldrich.cn
For indium-based nanocrystals, these methods offer excellent control over morphology. sigmaaldrich.cn For instance, Ni-doped Indium Oxide (In₂O₃) nanocubes of approximately 18 nm have been directly synthesized via a one-step solvothermal process without the need for surfactants or post-annealing treatments. rsc.org The formation mechanism involves the stepwise dehydration of an In(OH)₃ precursor. rsc.org Similarly, bismuth nanosheets (BiNS) have been produced using hydrothermal methods, where parameters like reaction time influence the resulting particle size and thickness. researchgate.net
In the context of bismuth-indium alloys, microwave-assisted solvothermal synthesis has been employed to create doped nanocrystals like Bi₁₋ₓSbₓ, indicating the method's applicability to complex compositions. aip.org For the synthesis of InBi nanocrystals, this would typically involve dissolving indium and bismuth precursors (e.g., InCl₃ and Bi(NO₃)₃) in a suitable solvent, such as an alcohol or diethylenediamine, and heating in an autoclave. sigmaaldrich.cnresearchgate.net By carefully controlling parameters like temperature, pressure, reaction time, and precursor concentration, it is possible to manipulate the size, shape, and crystallinity of the resulting InBi nanocrystals. sigmaaldrich.cnrsc.org
Table 1: Parameters in Hydrothermal/Solvothermal Synthesis
| Parameter | Influence on Nanocrystal Formation | Typical Range | Source(s) |
|---|---|---|---|
| Temperature | Affects reaction kinetics and crystallinity. | 100 °C - 315 °C | sigmaaldrich.cnrsc.org |
| Solvent | Determines precursor solubility and can act as a capping agent. | Water, Ethanol, Ethylene Glycol | sigmaaldrich.cntandfonline.comresearchgate.net |
| Reaction Time | Influences crystal growth and final particle size. | 2 hours - 20 hours | rsc.orgresearchgate.net |
| Pressure | Governs the solvent's boiling point and precursor interaction. | 1 atm - 10,000 atm | sigmaaldrich.cn |
Nanoemulsification is a potent method for producing stable colloidal suspensions of nanoparticles, known as nanofluids. This technique is particularly effective for low-melting-point metals and alloys, such as those containing bismuth and indium. sci-hub.sescispace.com A common example is Field's alloy, a eutectic alloy of bismuth (32.5%), indium (51%), and tin (16.5%) that melts at approximately 62°C. scispace.com
The synthesis process can be carried out in a single step where the bulk alloy is mixed with an immiscible carrier fluid, often a type of oil like polyalphaolefin (PAO), and a surfactant. sci-hub.sescispace.com The mixture is heated above the alloy's melting point and subjected to vigorous stirring. sci-hub.se This mechanical agitation breaks the molten alloy into micrometer-sized droplets, which are then further reduced to nano-sized droplets, forming a nanoemulsion. scispace.com Upon cooling, these droplets solidify into nanoparticles that remain suspended in the carrier fluid. sci-hub.se
The stability of the resulting nanofluid is crucial and is achieved through the use of surfactants, such as ethyl carbamate, which adsorb onto the nanoparticle surfaces and prevent agglomeration. sci-hub.se The resulting nanofluids, containing Bi-In nanoparticles, exhibit excellent dispersion stability, with some preparations remaining stable for over a month without observable sedimentation. sci-hub.se These nanofluids are of interest for applications such as advanced heat transfer fluids. google.com
Chemical doping is a fundamental strategy to modify the electronic and thermal properties of materials. In bismuth-indium composites, doping is used to optimize performance for applications in thermoelectrics and lead-free photovoltaics. acs.orgacs.org
A novel p-type doping mechanism has been described for elemental bismuth doped with indium. rsc.org Unlike conventional doping where an impurity atom transfers charge, indium doping in bismuth rearranges the core energy levels deep within the host's valence band. rsc.org This leads to a redistribution of electrons, lowering the Fermi level and increasing the density of holes without creating ionized impurities that typically scatter charge carriers. rsc.org
In thermoelectric materials like tin telluride (SnTe), co-doping with bismuth and indium has proven to be a synergistic strategy. acs.org The introduction of Bi and In can optimize carrier density and introduce resonant states, which enhances the Seebeck coefficient. acs.org Simultaneously, these dopants create point defects and nanoparticles that effectively scatter phonons, leading to a significant reduction in lattice thermal conductivity. acs.org This combined effect resulted in a peak thermoelectric figure of merit (zT) of 1.26 at 900 K for Sn₀.₉₆₇₅Bi₀.₀₃In₀.₀₀₂₅Te. acs.org
In the field of photovoltaics, indium is used to engineer lead-free bismuth-based perovskites. acs.org The incorporation of In³⁺ into a (CH₃NH₃)₃Bi₂I₉ structure to form (CH₃NH₃)₃Bi₂₋ₓInₓI₉ results in materials with reduced defect density, lower ion migration, and enhanced moisture resistance. acs.org
Table 2: Research Findings on Doping Bismuth-Indium Composites
| Host Material | Dopant(s) | Synthesis Method | Key Findings | Source(s) |
|---|---|---|---|---|
| Bismuth (Bi) | Indium (In) | Crystal Growth | P-type doping via hyperdeep defect state formation, increasing hole density. | rsc.org |
| Tin Telluride (SnTe) | Bismuth (Bi), Indium (In) | Melt Spinning + Hot Pressing | Enhanced Seebeck coefficient and reduced thermal conductivity; peak zT of 1.26. | acs.org |
| Indium Selenide (B1212193) (InSe) | Bismuth (Bi), Tellurium (Te) | Solid-State Metathesis | Co-doping increased power factor and reduced thermal conductivity, enhancing ZT by ~11x. | rsc.org |
| Bismuth Perovskite ((CH₃NH₃)₃Bi₂I₉) | Indium (In) | Vapor-Assisted Solution | Reduced bulk defects, increased recombination resistance, and improved moisture stability. | acs.org |
| Bismuth Oxyhalides (BiOX) | Indium (In) | DFT Calculation | Band gap narrowing without creating mid-gap states, improving light absorption. | researchgate.net |
Bulk Material Synthesis and Thermomechanical Processing
The fabrication of bulk bismuth-indium materials often involves high-temperature processes designed to control the alloy's microstructure and resulting properties.
Rapid solidification processing (RSP) techniques, such as melt-spinning, involve cooling molten metal at exceptionally high rates (10⁴ to 10⁷ K/s). This process is used to produce materials with refined microstructures, reduced chemical segregation, and sometimes metastable phases, leading to enhanced mechanical and physical properties. dtic.milrajpub.com
In the In-Bi system, melt-spinning has been applied to eutectic compositions like In-49Bi (wt.%). researchgate.net The process involves ejecting a stream of the molten alloy onto a rapidly rotating, high-conductivity wheel (e.g., copper), which extracts heat and solidifies the alloy into a thin ribbon. researchgate.net The resulting microstructure of melt-spun In-49Bi consists of the InBi intermetallic compound (IMC) precipitated within a β-Sn matrix. researchgate.net This rapid solidification leads to a significant improvement in mechanical properties compared to conventionally cast alloys. researchgate.net For example, the microhardness and Young's modulus of melt-spun In-Bi ribbons are notably higher than those of similar commercial alloys. researchgate.net
This technique is also a key step in preparing advanced thermoelectric materials. acs.orgresearchgate.net The ultra-fast cooling helps create nanostructures and ensures a homogeneous distribution of constituent elements and dopants, which is crucial for optimizing both electrical and thermal transport properties. researchgate.netjst.go.jp
Table 3: Mechanical and Thermal Properties of Rapidly Solidified In-49Bi Alloy
| Property | Value | Unit | Source(s) |
|---|---|---|---|
| Young's Modulus (E) | 12.5982 | GPa | researchgate.net |
| Shear Modulus (G) | 4.7733 | GPa | researchgate.net |
| Bulk Modulus (B) | 11.6424 | GPa | researchgate.net |
| Poisson's Ratio | 0.3197 | - | researchgate.net |
| Microhardness (Hv) | 187 | MPa | researchgate.net |
| Internal Friction (Q⁻¹) | 0.0301 | - | researchgate.net |
Solid-state reaction is a conventional and widely used method for synthesizing polycrystalline solids, including complex oxides like perovskites. The process involves intimately mixing powdered precursors and heating them at high temperatures for extended periods to allow for diffusion and reaction in the solid state. rsc.orgresearchgate.net
This method has been successfully used to synthesize perovskite superconductors containing bismuth and indium. rsc.orgresearchgate.net For example, the series Ba(Bi₀.₂₅Pb₀.₇₅)₁₋ₓInₓO₃₋δ was prepared by mixing the respective oxide and carbonate precursors, pressing them into pellets, and subjecting them to multiple cycles of grinding and calcination at elevated temperatures. rsc.org X-ray and neutron diffraction data confirmed that the resulting materials crystallize in a non-centrosymmetric space group (P1). rsc.orgresearchgate.net The inclusion of indium was found to systematically decrease the superconducting transition temperature. rsc.org
While many advanced perovskites, particularly for photovoltaics, are now made via solution-based routes, solid-state synthesis remains a fundamental technique for exploring new inorganic compositions. acs.org It is also used for creating lead-free halide perovskites based on bismuth and indium, which are being investigated for solid-state lighting applications due to their broadband light emissions. chinesechemsoc.org
Eutectic Formation and Alloying in Bismuth-Indium Systems
The Bismuth-Indium (Bi-In) system is a fusible alloy, meaning it has a low melting point compared to its constituent elements. wikipedia.org This characteristic is central to its application in low-temperature solders. wikipedia.org The Bi-In phase diagram reveals the formation of several intermetallic compounds at room temperature, including BiIn, Bi₃In₅, and BiIn₂. wikipedia.org
A key feature of the Bi-In system is the presence of multiple eutectic points. A eutectic system is a mixture of chemical compounds or elements that has a single chemical composition that solidifies at a lower temperature than any other composition. An alloy composed of 67% bismuth and 33% indium by weight exhibits a eutectic temperature of 109 °C (382 K). wikipedia.org Another notable eutectic occurs in the Bi-In-Sn system, with a composition of 51% Indium, 32.5% Bismuth, and 16.5% Tin melting at 60 °C. indiumfoils.com The formation of these low-melting eutectics is crucial for applications such as solders for heat-sensitive electronic components. indium.comresearchgate.net
Table 1: Properties of Common Bismuth-Indium Based Eutectic Alloys
| Composition (wt. %) | Eutectic/Melting Temperature (°C) | Key Characteristics/Applications | Reference |
|---|---|---|---|
| In-33Bi | 109 | Higher thermal fatigue resistance. | wikipedia.org |
| 51In-32.5Bi-16.5Sn | 60 | Excellent ductility, good thermal fatigue resistance, used as low-temperature liquid metal. | indiumfoils.com |
| 44.7Bi-19In-22.6Pb-8.3Sn-5.3Cd ("Solder 117") | 47 | Used for precision parts and fusible cores. | wikipedia.org |
| 57Bi-26In-17Sn ("Solder 174") | 79 | Low-temperature solder. | wikipedia.org |
Thin Film Growth and Epitaxial Fabrication
The fabrication of high-quality thin films of Indium Bismuthide is of significant interest for applications in topological spintronics and as a component in other III-V semiconductor alloys. mdpi.com
Molecular Beam Epitaxy (MBE) of InBi Films on Semiconductor Substrates
Molecular Beam Epitaxy (MBE) is a technique used for depositing high-purity, single-crystal thin films. However, the MBE growth of InBi presents significant challenges due to its low melting point (109 °C) and the tendency of the elements to form droplets rather than a uniform film. mdpi.comresearchgate.net
Researchers have successfully deposited crystalline InBi films on various semiconductor substrates, including Gallium Arsenide (GaAs) and Silicon (Si). researchgate.netaip.org Key findings from these studies include:
Growth Temperature: To achieve crystalline InBi, the substrate temperature must be kept very low, typically below 100 °C, to prevent melting. mdpi.comresearchgate.net One study on Si(111) substrates used a growth temperature of 50 °C. aip.org
Flux Ratio: The ratio of Indium to Bismuth flux is a critical parameter. Growing in a Bi-rich regime has been shown to produce coalesced, crystalline films on Si(111) substrates. aip.org Conversely, on GaAs substrates, film crystallinity improved in an In-rich regime. researchgate.net
Substrate Choice: InBi has been grown on substrates like InSb(100), Si(111), and GaAs(100). mdpi.comresearchgate.netaip.org The choice of substrate influences the lattice mismatch and the resulting strain in the epitaxial film. mdpi.comaip.org For example, Si(111) is considered a promising substrate for realizing nontrivial topological behavior in InBi. aip.org
Growth Challenges: A primary difficulty in InBi MBE is poor wetting of the substrate and the formation of droplets. mdpi.comresearchgate.net This can lead to non-uniform films with regions of varying composition. researchgate.net
Heteroepitaxial Growth and Layering Techniques for Bismuth-Indium Compositions
Heteroepitaxy involves growing a thin film of a crystalline material on a substrate of a different crystalline material. This technique is crucial for creating layered structures and superlattices, which can exhibit unique electronic and optical properties.
The growth of InBi-based heterostructures is being explored to integrate its topological properties with conventional semiconductors. mdpi.comiaea.org Techniques like Periodic Supply Epitaxy (PSE), where In and Bi are supplied in alternate cycles, have been investigated as an alternative to co-deposition MBE to achieve better control over the film growth. mdpi.com PSE has enabled the pseudomorphic growth of ultra-thin InBi(001) layers on InSb(001) substrates. mdpi.com
Furthermore, superlattices consisting of alternating layers of a topological insulator like Bi₂Se₃ and a standard insulator like In₂Se₃ have been successfully grown via MBE. aip.org While not a direct Bi-In composition, this demonstrates the feasibility of creating complex layered structures involving bismuth and indium compounds, which is a promising avenue for engineering novel quantum materials. aip.orgresearchgate.net The successful growth of these heterostructures relies on the chemical and structural compatibility of the materials and precise control over the growth process to ensure sharp, uniform interfaces. aip.org
Computational Design and Data-Driven Synthesis
The synthesis of new inorganic materials, including intermetallic compounds like InBi, has traditionally relied on experimental trial-and-error. researchgate.net However, computational methods are increasingly being used to predict synthetic pathways and accelerate materials discovery. nih.gov
Machine Learning Applications in Predictive Retrosynthesis of Bismuth-Indium Compounds
Predictive retrosynthesis, a concept originally from organic chemistry, involves using algorithms to identify potential starting materials (precursors) from a target product. engineering.org.cn Machine learning (ML) models, trained on large datasets of known reactions, are now being applied to inorganic materials synthesis. researchgate.netrsc.org
For intermetallic compounds like InBi, ML approaches can help predict:
Crystal Structure: Given a chemical composition, ML algorithms can predict the most likely crystal structure that will form. nih.gov This is crucial as properties are highly dependent on structure.
Reaction Feasibility: By learning from vast databases of experimental results, ML models can predict the likelihood of a reaction successfully forming a target compound. nih.gov
Synthesis Conditions: Models can be trained to suggest optimal synthesis parameters, such as reaction temperature and precursors. rsc.org
While the application of ML to the specific retrosynthesis of InBi is still an emerging area, the general framework is being actively developed for inorganic materials. researchgate.netnih.gov These models often use descriptors based on elemental properties and composition to make predictions. nih.govchemrxiv.org
Computer-Assisted Optimization of Synthetic Pathways for InBi
Computer-Assisted Synthesis Planning (CASP) integrates computational tools to design and optimize synthetic routes. iscientific.orgnd.edu For a material like InBi, this involves several computational steps:
Thermodynamic Calculations: First-principles calculations, such as those based on Density Functional Theory (DFT), can be used to determine the thermodynamic stability of InBi and potential competing phases. This helps to understand if the formation of InBi is energetically favorable.
Pathway Generation: Algorithms can generate potential reaction networks, outlining different possible routes to synthesize the target material from various precursors. vdi-verlag.de
Route Evaluation: The generated pathways can be evaluated based on criteria such as thermodynamic spontaneity, the cost and availability of precursors, and the complexity of the reaction steps. princeton.edunih.gov
The integration of AI and ML with these computational tools enhances the accuracy of predictions and allows for the exploration of a vast chemical space, potentially uncovering novel and more efficient synthetic pathways for InBi and related intermetallic compounds. iscientific.org
Fundamental Electronic, Quantum, and Transport Phenomena in Bismuth Indium Systems
Superconducting Properties and Their Underlying Mechanisms
The superconducting characteristics of Bi-In systems are highly sensitive to their composition, crystal structure, and external conditions. This section delves into the critical parameters governing superconductivity in these materials, the influence of relativistic effects, and the behavior of these materials in advanced heterostructures.
The superconducting transition temperature (Tc) in indium-bismuth alloys is profoundly influenced by both stoichiometry and applied pressure. Different intermetallic compounds within the In-Bi phase diagram exhibit distinct superconducting properties. For instance, the compound In2Bi is superconducting with a critical temperature of 5.6 K. aps.org In contrast, InBi does not show superconductivity above 1.4 K at ambient pressure, but a small increase in pressure to 0.8 GPa induces a noticeable superconducting signal. researchgate.net
The effect of stoichiometry on Tc is also evident in other bismuth-containing systems. In BixNi1−x thin films, the superconducting phase is associated with the intermetallic Bi3Ni. arxiv.orgumd.edu Interestingly, in the mixed-phase region of Bi3Ni and excess Bi, the Tc shows an unusual increase, reaching a maximum of 4.2 K at a bismuth concentration of approximately x ≈ 0.79. arxiv.orgumd.eduresearchgate.net This enhancement is attributed to a competition between impurity scattering and carrier doping effects from the excess bismuth. arxiv.org Similarly, in indium-doped tin telluride (Sn1-xInxTe), the Tc varies significantly with the indium concentration, showing a distinct change in behavior around 10% indium doping, which also corresponds to a shift from p-type to n-type carriers. aps.org
Pressure is a critical tuning parameter for inducing and modifying superconductivity in Bi-In systems. In the compound InBi, which is not superconducting at ambient pressure, the application of pressure leads to structural transitions and the emergence of superconductivity. researchgate.net The Tc evolves through three different regions corresponding to structural phase transitions under increasing pressure up to 40 GPa. researchgate.net Elemental bismuth and indium also exhibit pressure-dependent superconductivity. For bismuth single crystals, pressure induces multiple superconducting phases, with transition temperatures appearing at approximately 3.92 K, 7 K, and 8.2 K as pressure increases. aps.org For elemental indium, pressure leads to a decrease in the superconducting coupling strength, moving it from an intermediate-coupling to a weak-coupling regime. aps.org This pressure-induced weakening of coupling strength is a common trend in conventional superconductors. aps.orgaip.org High-pressure studies on various Bi-based superconductors consistently show a strong correlation between crystal structure and Tc, where pressure can induce structural phase transitions that either enhance or suppress superconductivity. researchgate.netarxiv.orgacs.org
Table 1: Superconducting Critical Temperatures (Tc) of Select In-Bi Compounds and Related Materials
| Compound/System | Tc (K) | Conditions | Reference(s) |
|---|---|---|---|
| In2Bi | 5.6 | Ambient Pressure | aps.org |
| InBi | Not superconducting > 1.4 K | Ambient Pressure | researchgate.net |
| InBi | Emerges ~1.4 K | 0.8 GPa | researchgate.net |
| In5Bi3 | 4.2 | Ambient Pressure | sci-hub.seresearchgate.net |
| BixNi1-x (x ≈ 0.79) | 4.2 | Ambient Pressure | arxiv.orgumd.eduresearchgate.net |
| Bi single crystal | 3.92, 7.0, 8.2 | 2.63 GPa, 2.8 GPa, 8.1 GPa | aps.org |
| Ba(Bi0.25Pb0.75)1-xInxO3-δ | Decreases with increasing x | Ambient Pressure | researchgate.net |
Spin-orbit coupling (SOC), a relativistic effect, plays a fundamental and often essential role in the properties of materials containing heavy elements like bismuth. In the intermetallic compound In5Bi3, SOC is not merely a perturbation but is crucial for its very existence and superconducting nature. sci-hub.seresearchgate.net First-principles calculations reveal that without considering SOC, the In5Bi3 stoichiometry is unstable and would decompose into elemental indium and bismuth. sci-hub.seresearchgate.net
Furthermore, the dynamical stability of the tetragonal crystal structure of In5Bi3 is driven by the spin-orbit interaction. sci-hub.searxiv.org Phonon dispersion calculations performed without SOC show imaginary frequency modes, indicating a structural instability. sci-hub.searxiv.org The inclusion of SOC in these calculations eliminates this instability, making the phonon frequencies real and stabilizing the experimentally observed crystal structure. sci-hub.searxiv.org
The electronic structure is also significantly modified by SOC. It leads to a splitting of the electron bands around the Fermi energy, which results in a suppression of the electronic density of states at the Fermi level. arxiv.orgresearchgate.net This modification is critical for understanding the superconducting properties. Despite the reduction in the density of states, which might be expected to suppress superconductivity, In5Bi3 is a strong-coupling superconductor with a Tc of 4.2 K. sci-hub.seresearchgate.net The calculated Tc, when SOC is included, is in close agreement with experimental measurements. arxiv.orgresearchgate.net
Comparative studies with the related compound In5Sb3 further highlight the importance of SOC. arxiv.orgresearchgate.net While the structural stability of In5Sb3 does not depend on SOC, its calculated superconducting transition temperature is significantly reduced when relativistic effects are considered. arxiv.org This underscores the subtle and material-specific interplay between spin-orbit interactions and phonon-mediated superconductivity in these compounds. researchgate.net
Perovskite oxides based on bismuth, such as BaBiO3, are a well-known family of superconductors. The introduction of other elements through doping is a key strategy to manipulate their electronic properties and induce or modify superconductivity. Research has explored the effects of doping indium into bismuth-based perovskites.
In a notable study, superconductors with the formula Ba(Bi0.25Pb0.75)1-xInxO3-δ were successfully synthesized, providing a clear example of indium occupying the B-site in the perovskite structure. researchgate.net X-ray and neutron diffraction confirmed that these compounds crystallize in a non-centrosymmetric space group. researchgate.net
The investigation of the superconducting properties of these indium-doped perovskites revealed a systematic trend: the superconducting transition temperature, Tczero (the temperature at which resistivity becomes zero), decreases as the concentration of indium (x) increases. researchgate.net This suppression of superconductivity is attributed to a deviation of the hole concentration from the optimal level found in the parent compound BaBi0.25Pb0.75O3-δ. researchgate.net In many perovskite superconductors, there is an optimal charge carrier concentration that maximizes Tc, and moving away from this optimal doping level, either by increasing or decreasing the carrier density, tends to lower the transition temperature. The introduction of indium at the B-site alters this delicate balance, leading to the observed decrease in Tc. researchgate.net This behavior is also seen in other doped perovskite systems where the dopant element changes the carrier concentration. mdpi.com
When a superconductor is brought into close contact with a non-superconducting material, Cooper pairs can diffuse into the adjacent material, a phenomenon known as the superconducting proximity effect. arxiv.orgarxiv.org This effect is particularly intriguing in hybrid structures combining conventional superconductors with topological insulators (TIs), materials that have insulating interiors but conducting surface states protected by topology. Bismuth-based compounds like bismuth telluride (Bi2Te3) are canonical examples of 3D topological insulators.
Hybrid structures fabricated with indium (a superconductor) and Bi2Te3 or other TIs have been a focus of research. Studies on In/TaSe3/In structures, where TaSe3 is a topological insulator, have demonstrated that superconductivity can be induced in the TaSe3 via the proximity effect from the indium contacts. arxiv.orgarxiv.org The magnetoresistance of these devices shows distinct features, such as steplike changes in resistance, that are associated with the suppression of superconductivity in different regions of the device, including both the bulk and the surface states of the topological insulator. arxiv.org
The proximity effect in TI-based heterostructures can be unusually robust. A long-range proximity effect has been observed in Josephson junctions where the superconducting electrodes are separated by a topological insulator, with induced superconductivity persisting over distances greater than the conventional superconducting coherence length. researchgate.net This long-range behavior is speculated to be linked to the unique properties of the topological surface states, which are ballistic and have spin-momentum locking. researchgate.net
In Bi2Te3/Fe1+yTe heterostructures, a twin-gap structure is observed, where a smaller gap is associated with proximity-induced superconductivity in the Bi2Te3 layer. nih.gov Similarly, studies on Pb/Bi2Te3 hybrids show a strong superconducting proximity effect. researchgate.netacs.org The nature of the interface is crucial; a strongly coupled, atomically sharp interface allows for a more efficient transfer of superconducting correlations into the topological insulator. aps.org The potential to induce a topological superconducting state at the surface of a TI through the proximity effect is a major driver of this research, as this state is predicted to host exotic quasiparticles known as Majorana fermions, which have potential applications in topological quantum computing. escholarship.org
Topological Electronic Structures and Quantum States
Beyond superconductivity, Bi-In systems are a fertile ground for exploring novel topological states of matter. The strong spin-orbit coupling inherent to bismuth is a key ingredient for the emergence of these non-trivial electronic structures.
A remarkable recent discovery has been the formation of topological electronic states in fractal structures. arxiv.orgresearchgate.net Specifically, when thin layers of bismuth are deposited on an indium antimonide (InSb) substrate, the bismuth atoms can self-assemble into fractal patterns resembling Sierpiński triangles. arxiv.orgresearchgate.netspringernature.com This occurs due to the large lattice mismatch and the specific chemical bonding at the Bi/InSb interface. researchgate.net
These fractal nanostructures, which possess a non-integer dimension, have been shown both experimentally and theoretically to host topological edge and corner modes. arxiv.orgarxiv.orgresearchgate.netqumat.org Scanning tunneling microscopy has revealed the existence of nearly zero-energy modes localized at the corners of the Sierpiński triangles. arxiv.orgspringernature.com At higher energies, both outer and inner edge modes are observed along the boundaries of the fractal structure. arxiv.orgspringernature.com
The existence of these states is a manifestation of higher-order topology, where a d-dimensional material can have protected states at its (d-2)-dimensional (or lower) boundaries, such as corners. The topological protection of these states is rooted in the symmetries of the system and is confirmed by theoretical calculations showing that they are robust against certain types of disorder and are dependent on the presence of spin-orbit coupling. arxiv.orgspringernature.com This work on Bi fractals on InSb represents the first experimental realization of topological states in a fractal system made from a real material, opening up new avenues for exploring electronics and quantum phenomena in non-integer dimensions. arxiv.orgspringernature.com
Realization of Artificial Topological Matter with Bismuth-Indium Selenides
The creation of artificial topological matter represents a significant advancement in condensed matter physics, and bismuth-indium systems have been pivotal in this development. Topological insulators are materials that are insulating in their bulk but possess conducting surface states protected by time-reversal symmetry. eurekalert.orgsamaterials.com Bismuth selenide (B1212193) (Bi₂Se₃) is a well-known topological insulator. eurekalert.orgsamaterials.com
A key breakthrough was the ability to tune the topological properties of these materials. Researchers demonstrated that by adding indium to bismuth selenide, the material could be transitioned from a topological insulator to a trivial insulator. eurekalert.orgprinceton.edu This tunability is crucial for creating artificial topological structures. By creating heterostructures with alternating layers of a topological insulator (bismuth selenide) and a trivial insulator (indium-doped bismuth selenide), scientists have been able to construct a one-dimensional lattice that hosts emergent topological states. eurekalert.orgprinceton.edu
For these artificial structures to function, the Dirac fermions (electron-like particles in these materials) must be able to tunnel between the topological layers. eurekalert.orgprinceton.edu This is achieved by making the trivial insulator layers very thin, on the order of one nanometer. eurekalert.orgprinceton.edu A significant challenge in this process is matching the lattice structures of the two different materials to facilitate this quantum tunneling. eurekalert.orgprinceton.edu This work has opened up new avenues for studying quantum behaviors in engineered materials. eurekalert.org
Characterization of Non-Rashba Type Spin Texture in InBi Topological Surface States
Indium bismuthide (InBi) has been identified as a topological semimetal. aps.orgarxiv.org A key characteristic of topological materials is the spin texture of their surface states, which describes how the spin of an electron is oriented relative to its momentum. osti.gov In many materials, this spin texture follows a pattern known as the Rashba effect. However, studies on InBi have revealed a more complex, non-Rashba type spin texture. aps.org
Through a combination of experimental techniques like angle-resolved photoemission spectroscopy (ARPES) and theoretical calculations, researchers have investigated the surface states of InBi thin films grown on indium arsenide (InAs). aps.orgnavy.milexecutivegov.com These studies have shown that the spin texture of InBi's topological surface states is influenced by the specific termination of the crystal surface, with a bismuth bilayer termination playing a predominant role. aps.orgarxiv.org
The spin texture in InBi is characterized by:
Influence of crystal symmetry: The nonsymmorphic crystal structure of InBi plays a crucial role in protecting its topological properties. aps.orgarxiv.org
Dependence on surface termination: The arrangement of atoms at the surface (e.g., a bismuth bilayer versus an indium layer) significantly impacts the observed topological surface states and their spin texture. aps.orgarxiv.org
Understanding this unique spin texture is critical for the potential application of InBi in spintronic devices, which aim to utilize the spin of electrons in addition to their charge. aps.org
Advanced Electronic Structure Engineering
Band Gap Modulation and Resonant State Introduction through Bismuth-Indium Co-Doping
Co-doping with bismuth and indium is a powerful technique for engineering the electronic band structure of materials, particularly for thermoelectric applications. In materials like tin telluride (SnTe), co-doping with bismuth and indium has been shown to introduce resonant states within the valence band. rsc.orgpnas.org These resonant states are localized energy levels that can significantly enhance the Seebeck coefficient, a key parameter for thermoelectric efficiency. rsc.orgpnas.org
Furthermore, the co-doping of bismuth and indium can lead to a widening of the band gap. rsc.org In some bismuth and indium doped configurations of SnTe, the band gap was initially closed, but co-doping opened it up, which is beneficial for suppressing bipolar diffusion. rsc.org The introduction of resonant states by indium doping has also been explored in other thermoelectric materials like bismuth telluride (Bi₂Te₃). aip.org First-principles calculations have shown that indium can create resonant states near the valence band edge in Bi₂Te₃, primarily due to the s orbital of the indium dopant. aip.org
Control of Carrier Density and Valence Band Offsets in Indium-Bismuth Containing Chalcogenides
Controlling the carrier density and valence band offsets is crucial for optimizing the performance of thermoelectric materials. In chalcogenides containing indium and bismuth, these parameters can be effectively tuned through doping strategies.
In tin telluride (SnTe) co-doped with bismuth and indium, a reduction in the valence band offset has been observed. rsc.org This, combined with the introduction of resonant states, contributes to an increased Seebeck coefficient across a wide temperature range. rsc.org Post-treatment of bismuth-based chalcogenide thin films with bismuth has also been found to increase carrier density, although this can also impact carrier mobility and lifetime. researchgate.net
Suppression of Bipolar Diffusion in Thermoelectric Bismuth-Indium Materials
Bipolar diffusion is a phenomenon that can degrade the performance of thermoelectric materials at high temperatures. It occurs when both electrons and holes contribute to thermal transport, effectively creating an internal short circuit. Suppressing this effect is key to achieving high thermoelectric efficiency.
In bismuth-indium containing materials, several strategies have been employed to suppress bipolar diffusion:
Band Gap Widening: As mentioned earlier, co-doping tin telluride (SnTe) with bismuth and indium can open up the band gap, which helps to suppress bipolar diffusion. rsc.org
Inhibiting Bipolar Effect: In n-type bismuth telluride selenide (Bi₂Te₂.₇Se₀.₃), the addition of indium has been shown to inhibit the bipolar effect, leading to a flatter temperature dependence of the thermoelectric figure of merit (zT). acs.org
Increased Carrier Concentration: In some systems, increasing the carrier concentration through doping can shift the onset of the bipolar effect to higher temperatures. researchgate.net
Atomic and Ionic Transport Investigations
The study of atomic and ionic transport in bismuth-indium systems is essential for understanding their material properties and for applications such as in batteries. Theoretical studies have been conducted on the self-diffusion of indium and bismuth in molten In₀.₅Bi₀.₅ alloy. researchgate.netbanglajol.infobanglajol.info These investigations utilize methods based on statistical mechanics to calculate the self-diffusion coefficients of the individual elements in the alloy at different temperatures. researchgate.netbanglajol.infobanglajol.info
In the context of magnesium-ion batteries, bismuth is being explored as a promising anode material. First-principles molecular dynamics simulations have been used to study the alloying reaction of bismuth with magnesium and the subsequent movement of magnesium ions. acs.org These studies have shown that the reaction results in two crystalline phases: Bi and Mg₃Bi₂. acs.org The magnesium ions diffuse significantly faster in the Mg₃Bi₂ phase compared to the Bi phase. acs.org This research provides insights into the transport mechanisms that are crucial for the performance of alloy-type battery anodes. acs.orgnih.gov
Theoretical and Experimental Studies of Self-Diffusion Coefficients in Molten In-Bi Alloys
The self-diffusion coefficient (D) is a key transport property that describes the random thermal motion of individual atoms within a liquid. In molten In-Bi alloys, these coefficients have been investigated through both experimental measurements and theoretical calculations.
Theoretical studies often employ the Distribution Function Method (DFM), which is based on statistical mechanics. thermofisher.comsamaterials.comnih.gov This method calculates the self-diffusion coefficient from two primary components: the inter-ionic interactions and the pair distribution function. samaterials.com A recent theoretical study focused on the molten In₀.₅Bi₀.₅ alloy, modeling the inter-ionic interactions using the Brettonet-Silbert local pseudopotential. thermofisher.comnih.gov This model has shown success in describing the atomic transport properties of various binary alloys. thermofisher.com
The theoretical framework calculates the friction coefficient, which has a hard-core component (from collisions) and a soft part (from potential interactions at distances greater than the hard-sphere diameter). The self-diffusion coefficient is then derived from this friction coefficient. nih.gov
Experimental measurements for the In₀.₅Bi₀.₅ alloy have been conducted using techniques like the capillary reservoir method. thermofisher.com Theoretical calculations for the self-diffusion coefficient of Indium (Dᵢₙ) in the In₀.₅Bi₀.₅ alloy show good agreement with these experimental results, particularly in the lower temperature regions. samaterials.comnih.gov As temperature increases, the self-diffusion coefficients for both Indium and Bismuth are observed to increase. thermofisher.com
Below is a data table comparing theoretically calculated self-diffusion coefficients for Indium and Bismuth in molten In₀.₅Bi₀.₅ alloy at various temperatures.
| Temperature (K) | Dᵢₙ (Calculated) (x 10⁻⁹ m²/s) | Dʙᵢ (Calculated) (x 10⁻⁹ m²/s) |
| 385 | 1.35 | 1.15 |
| 403 | 1.42 | 1.21 |
| 573 | 2.02 | 1.72 |
| 773 | 2.73 | 2.32 |
| 973 | 3.44 | 2.92 |
This interactive table is based on data from theoretical studies on the In₀.₅Bi₀.₅ alloy. The values are derived from models and may vary from experimental findings.
Analysis of Inter-ionic Interactions and Pair Distribution Functions in Liquid Bismuth-Indium Systems
The structure and behavior of liquid alloys are fundamentally determined by the interactions between their constituent ions (inter-ionic interactions) and the resulting spatial arrangement of these ions, which is described by the pair distribution function, g(r).
In the theoretical models applied to the liquid Bi-In system, the inter-ionic interactions (Vᵢⱼ) are described using pseudopotentials, such as the Brettonet-Silbert model. thermofisher.com This approach simplifies the complex electron-ion interactions into a more manageable potential. The stability and mixing behavior of the alloy are highly dependent on these interactions. pilgaardelements.com
The pair distribution function, gᵢⱼ(r), gives the probability of finding an atom of type j at a distance r from an atom of type i. It provides a picture of the short-range order in the liquid. For the liquid In₀.₅Bi₀.₅ alloy, the pair distribution function is derived using the Ascroft–Langreth theory, with the effective hard sphere diameter calculated via the Linearized Weeks-Chandler-Anderson (LWCA) method. thermofisher.comsamaterials.com
Analysis of the Bi-In system indicates a tendency towards ordering, meaning the atoms are not randomly mixed. pentachemicals.eufitechem.com This is supported by thermodynamic data and the study of structural functions like the Warren-Cowley short-range order parameter. pilgaardelements.comfitechem.com The interaction between different types of atoms (Bi-In) is stronger than the average of the interactions between like atoms (Bi-Bi and In-In), promoting the formation of hetero-coordinated structures, or chemical short-range order. pilgaardelements.com This ordering tendency is most pronounced at specific compositions, such as the stoichiometric point. pilgaardelements.com
The pair distribution function g(r) for the effective hard spheres in the In₀.₅Bi₀.₅ alloy has been calculated at different temperatures. Studies show distinct peaks in the function, representing the shells of neighboring atoms, which is characteristic of the liquid state's short-range order. thermofisher.com
Advanced Thermoelectric Research on Bismuth Indium Based Materials
Synergistic Co-Doping Strategies for Thermoelectric Performance Enhancement
In the context of bismuth-indium based systems, co-doping strategies are employed to fine-tune the material's characteristics. For instance, the inclusion of indium alongside other dopants can reduce hole concentration by suppressing the formation of antisite defects, which are common in bismuth telluride compounds and contribute to undesirable p-type conductivity. aip.org This precise control over defect chemistry is crucial for optimizing the performance of n-type thermoelectric materials. aip.org A study involving the co-doping of n-type Bi₂Te₂.₇Se₀.₃ with both Bismuth Iodide (BiI₃) and Indium (In) demonstrated a significant enhancement in thermoelectric properties. acs.org This approach successfully optimized carrier concentration and reduced thermal conductivity, culminating in a maximum ZT value of 1.20 at 325 K. acs.org
The Seebeck coefficient (S), a measure of the magnitude of an induced thermoelectric voltage in response to a temperature difference, is a critical factor in a material's power factor (S²σ). uq.edu.au In bismuth-indium doped systems, several mechanisms contribute to the optimization of this coefficient. One key strategy is the reduction of bipolar conduction, where both electrons and holes contribute to transport, which is detrimental to the Seebeck effect. aip.org The inclusion of indium has been shown to reduce the concentration of minority carriers, thereby suppressing the bipolar effect and enhancing the Seebeck coefficient, especially at elevated temperatures. aip.org
Furthermore, the introduction of excess tellurium in indium-doped bismuth telluride films can create Te/BST (bismuth antimony telluride) interfaces. aip.org These interfaces can induce hot carrier filtering, a process that selectively scatters low-energy carriers, leading to a substantial increase in the Seebeck coefficient. aip.org Research on ultra-thin films co-alloyed with indium reported a soaring Seebeck value of -338.1 μV K⁻¹ at 90 °C. aip.org Doping with indium has also been shown to be effective in other telluride systems, with In-doped Sb₂Te₃ thin films achieving a high Seebeck coefficient of approximately 137.04 μV K⁻¹. researchgate.net In some optimized n-type Bi₂Te₂.₇Se₀.₃ nanocomposites, a high Seebeck coefficient of -297 μV/K was achieved. mdpi.com
| Material System | Dopants | Key Optimization Strategy | Resulting Seebeck Coefficient (S) | Operating Temperature | Reference |
|---|---|---|---|---|---|
| Ultra-thin Bismuth Antimony Telluride | Indium, excess Tellurium | Hot carrier filtering, reduced bipolar effect | -338.1 μV K⁻¹ | 90 °C | aip.org |
| n-type Bi₂Te₂.₇Se₀.₃ | Indium, Bismuth Iodide | Carrier concentration control | - | - | acs.org |
| n-type Bi₂Te₂.₇Se₀.₃ Nanocomposite | Optimized dopants | Dopant optimization, glass inclusion | -297 μV/K | Room Temperature | mdpi.com |
| Sb₂Te₃ Thin Film | Indium | Thermal diffusion | ~137.04 μV K⁻¹ | 303 K | researchgate.net |
Controlling the charge carrier concentration is a fundamental aspect of optimizing thermoelectric materials. nih.gov In bismuth-indium systems, this is achieved through precise doping and defect engineering. The inclusion of indium, for example, increases the energy required to form antisite defects, where a bismuth atom occupies a tellurium site or vice-versa. aip.org These defects typically generate holes, so their suppression helps in reducing the hole concentration, which is particularly beneficial for n-type materials. aip.org
Co-doping offers a more sophisticated level of control. In studies using BiI₃ and In as co-dopants for Bi₂Te₂.₇Se₀.₃, the iodine from BiI₃ was found to occupy Te or Se positions, donating free electrons and thus increasing the electron concentration. acs.org This allows for precise tuning of the carrier concentration to a range that maximizes the material's electrical transport properties. acs.org Similarly, SbI₃ doping in conjunction with indium alloying has been used to regulate the carrier concentration in n-type bismuth-telluride materials for mid-temperature applications. researchgate.net The addition of tellurium nanoparticles has also been observed to modify the effective carrier concentration in Bi₀.₅Sb₁.₅Te₃. cambridge.org The evolution of intrinsic point defects, influenced by factors like mechanical deformation and sintering temperature, provides another pathway to manipulate carrier concentration. acs.org
Phonon Engineering and Thermal Conductivity Reduction
A primary goal in enhancing thermoelectric efficiency is the reduction of thermal conductivity (κ) without negatively impacting the material's electrical properties. rsc.org Phonon engineering is a core strategy to achieve this by introducing various features into the material's structure to scatter phonons, which are the primary carriers of heat. nih.gov Creating multi-scale defects that can scatter phonons across a wide range of frequencies is a particularly effective approach to suppress the lattice contribution to thermal conductivity (κₗ). nih.govaip.org
Point defects, such as vacancies and antisite defects, introduce disorder into the crystal lattice, leading to increased phonon scattering and a significant reduction in thermal conductivity. fraunhofer.de Simulations have shown that point defects can lower the bulk thermal conductivity of Bi₂Te₃ by as much as 80%. fraunhofer.de The intentional introduction of indium into the Bi₂Te₃ matrix creates non-intrinsic point defects. acs.org Furthermore, due to the low bond energy of the In-Te bond, a secondary InTe phase can form within the material, which further enhances phonon scattering and effectively reduces the lattice thermal conductivity, with values as low as 0.31 W m⁻¹ K⁻¹ being achieved. acs.org
The dispersion of nanoparticles within the thermoelectric matrix is another powerful technique. These nanoparticles create numerous interfaces that act as scattering centers for phonons. google.comresearchgate.net For example, embedding tellurium (Te) nanoparticles in a Bi₀.₅Sb₁.₅Te₃ matrix has been shown to effectively scatter phonons and reduce thermal conductivity. cambridge.org The effectiveness of this scattering depends on the size and distribution of the nanoparticles. google.com Theoretical models confirm that the strain fields created by point and extended defects are a major cause of phonon scattering, leading to reduced thermal conductivity. patrickehopkins.comjos.ac.cn
| Material System | Scattering Mechanism | Key Structural Feature | Observed κₗ Reduction / Value | Reference |
|---|---|---|---|---|
| Bi₂Te₃ (Simulated) | Point Defect Scattering | Vacancies, Anti-sites | Up to 80% reduction | fraunhofer.de |
| In₀.₀₀₅Bi₁.₉₉₅Te₂.₇Se₀.₃ + BiI₃ | Point Defect & Second Phase Scattering | In-doping, InTe phase | 0.31 W m⁻¹ K⁻¹ at 350 K | acs.org |
| Bi₀.₅Sb₁.₅Te₃ | Nanoparticle Scattering | Embedded Te nanoparticles | Confirmed reduction | cambridge.org |
| Silver Telluride | Nanoparticle Interface Scattering | Surface Bismuth nanoparticles | Significant reduction | google.com |
| Bi₁.₅Sb₀.₅Te₃ | Nanoinclusion Scattering | ZnO nanoinclusions | Significant reduction | researchgate.net |
One such method involves the solidification of the material with undercooling, which promotes a finer and more directed crystal structure. researchgate.net This process can lead to an improved thermoelectric power factor. researchgate.net Zone melting is another directional solidification technique used to produce highly aligned polycrystalline or single-crystal Bi₂Te₃ ingots, which enhances performance due to the material's anisotropic properties. researchgate.netmdpi.com The growth rate during zone melting can be controlled to produce different microstructures, from planar to cellular to dendritic, each affecting the material's properties differently. mdpi.com Other processing methods, such as cold pressing followed by annealing, can be used to create a porous microstructure, which effectively decreases thermal conductivity by scattering phonons at the pore interfaces. mdpi.com
Electronic Transport within Thermoelectric Contexts
The electronic transport properties, namely the electrical conductivity (σ) and the Seebeck coefficient (S), are intrinsically linked and must be co-optimized to maximize the power factor (S²σ). nih.gov In bismuth telluride and its alloys, there is often a trade-off: increasing the carrier concentration through doping typically increases electrical conductivity but decreases the Seebeck coefficient. nih.gov Therefore, finding the optimal carrier concentration is key. nih.gov
The electronic properties of Bi₂Te₃ are also highly anisotropic, meaning they differ depending on the crystallographic direction. nih.gov For n-type materials, the electron mobility is more strongly anisotropic than the lattice conductivity, making crystal alignment crucial for achieving the highest figure of merit. nih.gov The inclusion of high concentrations of indium (~4 at%) can be detrimental, as it can significantly alter the electronic structure by reducing the effective mass and weighted mobility of the charge carriers, thereby "destroying" the thermoelectric properties even as it reduces thermal conductivity. rsc.orgresearchgate.net Conversely, specific crystal growth orientations, such as a preference for the (00l) direction, have been shown to promote electrical transport and enhance the Seebeck coefficient. aip.org Resistivity measurements in bismuth telluride thin films show an increase with temperature, which is characteristic of metallic or degenerate semiconductor behavior. aip.org
Impact of In-Alloying on Electronic Structure and Thermoelectric Efficiency in Bismuth Tellurides
The introduction of indium (In) into bismuth telluride (Bi2Te3)-based materials is a key strategy for optimizing their thermoelectric performance. Alloying with indium significantly alters the material's fundamental electronic and thermal transport properties.
Research into indium-doped bismuth telluride (InₓBi₂₋ₓTe₃) has shown that indium atoms can act as electron donors, which modulates the electrical transport properties. rsc.org Studies on p-type single crystals of InₓBi₂₋ₓTe₃ (with x ranging from 0.04 to 0.10) have demonstrated a significant increase in the thermoelectric power factor under pressure. aip.org This enhancement is attributed to pressure-induced changes in the electronic structure. aip.org
The synergistic co-doping of indium with other elements, such as selenium (Se) or sodium (Na), in bismuth telluride alloys has also been explored. In (Bi₁₋ₓInₓ)₂Se₂.₇Te₀.₃ single crystals, co-doping was found to transition the material from p-type to n-type conductivity. researchgate.net In another study, co-doping with indium and sodium in Bi₂Te₂.₇Se₀.₃ enhanced the carrier concentration and improved electrical conductivity, leading to a significant improvement in the thermoelectric figure of merit (ZT). worldscientific.com A peak ZT of 1.20 was achieved in an In₀.₀₀₅Bi₁.₉₉₅Te₂.₇Se₀.₃ sample co-doped with BiI₃, demonstrating a significant enhancement of thermoelectric performance through the synergistic effects of optimized carrier concentration and reduced thermal conductivity. acs.org
Table 1: Effect of Indium Alloying on Thermoelectric Properties of Bismuth Telluride (Bi₂Te₃) Based Materials
| Material Composition | Doping Details | Key Finding | Max ZT Value | Reference |
| InₓBi₂₋ₓTe₃ | x = 0.04 - 0.10 | Giant increase in power factor under pressure. | - | aip.org |
| Bi₁.₉In₀.₁Te₃ | 1-2 at% In | 64-54% reduction in lattice thermal conductivity. | 0.65 at 385 K | rsc.org |
| In₀.₀₀₅Bi₁.₉₉₅Te₂.₇Se₀.₃ + 0.13 wt% BiI₃ | Co-doping with In and BiI₃ | Power factor increased to 56.2 μW cm⁻¹ K⁻²; lattice thermal conductivity reduced. | 1.20 at 300 K | acs.org |
| Bi(₁.₉₈-ₓ)In₀.₀₂NaₓTe₂.₇Se₀.₃ | x = 0.02 | Enhanced carrier concentration and power factor. | 0.87 at 398 K | worldscientific.com |
Development of High-Performance Thermoelectric Materials
The overarching goal in thermoelectric material development is to enhance the dimensionless figure of merit (ZT), which requires a high power factor (comprising the Seebeck coefficient and electrical conductivity) and low thermal conductivity. caltech.edu Research involving bismuth and indium has led to significant progress in various material systems beyond traditional bismuth and lead tellurides.
One key strategy is the creation of resonant energy levels within the electronic bands of the host material. In lead-free SnTe, for example, doping with a small amount of indium has been shown to create resonant states within the valence band. pnas.org This effect significantly enhances the Seebeck coefficient, leading to a peak ZT of approximately 1.1 at 873 K in nanostructured In-doped SnTe. pnas.org Similarly, the synergistic codoping of SnTe with both bismuth and indium can optimize carrier density and introduce resonant states, leading to a peak ZT of 1.26 at 900 K. acs.org
Another critical approach is nanostructuring, which is effective at reducing lattice thermal conductivity by introducing numerous grain boundaries that scatter heat-carrying phonons. caltech.edupnas.org Combining nanostructuring techniques like ball milling with the creation of resonant states through doping has proven to be a highly effective strategy for improving ZT. pnas.org
Furthermore, research extends to other chalcogenides like Indium Selenide (B1212193) (InSe). While InSe has an intrinsically low thermal conductivity, its efficiency is limited by a low carrier concentration. rsc.org Co-doping with bismuth and tellurium has been shown to increase the carrier concentration and act as effective phonon scattering centers, resulting in an 11-fold increase in the ZT value compared to pristine InSe. rsc.org These advanced strategies, which manipulate electronic and thermal transport through doping, secondary phases, and nanostructuring, continue to drive the development of high-performance thermoelectric materials for waste heat recovery and solid-state cooling. mdpi.com
Chemical Reactivity, Mechanism, and Catalysis in Bismuth Indium Chemistry
Inorganic and Organometallic Reactivity of Bismuth and Indium Complexes
Recent research has focused on the reactivity of bismuth and indium complexes, particularly with redox-active ligands, to explore catalytic applications beyond traditional transition metals. rsc.orgscholaris.ca Heavy main group metals like bismuth and indium are appealing due to their lower cost and toxicity compared to precious transition metals. rsc.org While these elements are typically stable in their +3 oxidation state, the use of specific ligand frameworks can enable redox chemistry crucial for catalysis. rsc.orgresearchgate.net
The synthesis of bismuth(III) and indium(III) compounds with dithiolene ligands, such as 3,4-toluenedithiolate (tdt²⁻) and maleonitriledithiolate (mnt²⁻), has been systematically investigated. cdnsciencepub.comcdnsciencepub.com These unsaturated dithiolate ligands are known for their redox-active nature and their ability to stabilize metals in various oxidation states. cdnsciencepub.come-bookshelf.de
The synthesis of these complexes involves reactions between bismuth or indium halides and dithiolate salts. For instance, homoleptic bismuth dithiolene complexes like [NEt₄][(tdt)₂Bi] have been formed by reacting BiCl₃ with Na₂(tdt) followed by the addition of NEt₄Cl. cdnsciencepub.com Similarly, indium dithiolene complexes such as [NEt₄]₂[(mnt)₂InCl] were synthesized from the reaction of InCl₃ and Na₂(mnt). cdnsciencepub.comcdnsciencepub.com Heteroleptic complexes have also been created; for example, (Mes₂Bi)₂(tdt) was isolated from the reaction of Mes₂BiCl and Li₂(tdt). cdnsciencepub.comresearchgate.net
Characterization of these compounds has been performed using various analytical methods, including elemental analysis, IR spectroscopy, and NMR spectroscopy. cdnsciencepub.compeerj.com Single-crystal X-ray diffraction has been crucial in determining their solid-state structures, revealing details such as a trigonal pyramidal geometry at the bismuth center in some complexes, indicative of a stereochemically active lone pair of electrons. cdnsciencepub.com
Table 1: Synthesis of Selected Bismuth(III) and Indium(III) Dithiolene Complexes
| Product | Reactants | Key Findings | Reference(s) |
|---|---|---|---|
| (Mes₂Bi)₂(tdt) | Mes₂BiCl and Li₂(tdt) | The product features a tdt ligand in a novel coordination mode, bridging two metal centers without a direct M-M bond. | cdnsciencepub.com |
| [NEt₄][(tdt)₂Bi] | BiCl₃, Na₂(tdt), NEt₄Cl | A homoleptic complex isolated as a red microcrystalline solid. | cdnsciencepub.com |
| [NEt₄]₂[(mnt)₂InCl] | InCl₃, Na₂(mnt), NEt₄Cl | An indium(III) dithiolene complex characterized by X-ray crystallography. | cdnsciencepub.comcdnsciencepub.com |
| ClBi(tdt)(py)₂ | BiCl(tdt) and Pyridine | Forms a polymeric structure with bridging chlorine atoms. | cdnsciencepub.com |
User can sort and filter the table based on the columns.
The redox behavior of bismuth(III) and indium(III) dithiolene complexes is central to their potential application in catalysis. rsc.org Indium is most stable in the +3 oxidation state, and while In(I) species can be isolated, their re-oxidation to In(III) is more common than the reverse reduction. rsc.org Bismuth is also predominantly stable as Bi(III), with its 6s² lone pair being relatively inert. rsc.org However, the choice of ligand can facilitate a Bi(III)/Bi(V) redox couple. rsc.org
Cyclic voltammetry (CV) studies on complexes like [NEt₄][(tdt)₂Bi] and [NEt₄]₂[(mnt)₂InCl] show that they undergo electrochemically and chemically irreversible oxidation. cdnsciencepub.comcdnsciencepub.com This oxidation often leads to the decomposition of the complex and the deposition of an insulating layer on the electrode surface. cdnsciencepub.com
The chemical reactivity of these complexes upon oxidation has also been explored. researchgate.net For example, the chemical oxidation of [NEt₄][(tdt)₂Bi] with diiodine (I₂) does not lead to a stable oxidized complex but instead results in the loss of the dithiolene ligand and the formation of oligomeric disulfides, denoted as [tdt]n. researchgate.net Similarly, oxidizing [NEt₄]₂[(mnt)₂InCl] with I₂ causes the loss of the dithiolene ligand to form tetracyano-1,4-dithiin. cdnsciencepub.comresearchgate.net This high reactivity highlights both the challenges and opportunities in harnessing these compounds for synthetic applications. cdnsciencepub.com
The pronounced and sometimes unpredictable reactivity of bismuth and indium dithiolenes makes them valuable as precursors for synthesizing various heterocyclic compounds. cdnsciencepub.comresearchgate.net The reactions of these complexes with electrophiles like iodine or methyl iodide demonstrate their utility in generating new sulfur-containing molecules. cdnsciencepub.com
For instance, the reaction of [NEt₄][(tdt)₂Bi] with methyl iodide (MeI) yields the methylated dithiolene Me₂(tdt). cdnsciencepub.comresearchgate.net The reaction of [NEt₄]₂[(mnt)₂InCl] with MeI similarly produces Me₂(mnt). cdnsciencepub.comresearchgate.net These reactions showcase the transfer of the dithiolene moiety from the metal complex to an organic substrate. This reactivity suggests that bismuth and indium dithiolenes can serve as synthons for novel 1,4-dithiins, 1,2,5,6-tetrathiocins, and other higher oligomers. cdnsciencepub.comresearchgate.net This potential is significant for the development of new synthetic methodologies in organosulfur chemistry. Furthermore, other types of bismuth complexes, such as heterocyclic bismuth(III) dithiocarbamates, have been successfully used as single-source precursors for synthesizing Bi₂S₃ nanoparticles. nih.gov
Intermetallic Phase Formation and Stability
The Bismuth-Indium alloy system is characterized by the formation of several stable intermetallic phases, which are of interest for applications like low-temperature solders. wikipedia.orgencyclopedia.pub The stability of these phases is governed by specific electronic and structural factors.
The stability of mixed bismuth-indium clusters has been investigated using a combination of anionic photoelectron spectroscopy and first-principles calculations. acs.orgacs.org These studies reveal that many BiₓInᵧ clusters exhibit exceptional stability, which can be attributed to several factors, including large highest occupied molecular orbital–lowest unoccupied molecular orbital (HOMO–LUMO) gaps and high formation energies. acs.org
The stability of certain clusters is explained by established electronic counting rules. For example:
Bi₂In⁻ is classified as a gas-phase Zintl species, representing the smallest possible case. acs.org
Bi₃In₂⁻ contains 12 valence electrons and adopts a closo-trigonal bipyramidal structure, consistent with Wade's rules for electron-deficient clusters. acs.org
Bi₄In⁻ and Bi₄In₂ are also identified as gas-phase Zintl clusters that follow Wade's rules. acs.org
BiIn₃ is a cyclic planar molecule considered an all-metal aromatic system. acs.org
BiIn₅ is a stable 20-electron closed-shell Jellium species. acs.org
These findings demonstrate that principles developed for boranes and Zintl ions can be extended to understand the stability of these bimetallic clusters. acs.org
Table 2: Stability and Electronic Properties of Selected Bi-In Clusters
| Cluster | Rationale for Stability | Experimental Vertical Detachment Energy (VDE) (eV) | Calculated HOMO-LUMO Gap (eV) | Reference(s) |
|---|---|---|---|---|
| Bi₂In⁻ | Gas-phase Zintl species | 1.95 | 1.88 | acs.org |
| Bi₃In₂⁻ | Wade's rule (12 valence electrons, closo structure) | 2.10 | 1.80 | acs.org |
| Bi₄In⁻ | Wade's rule (Zintl cluster) | 2.00 | 1.11 | acs.org |
| BiIn₃ | All-metal aromatic system | 2.30 | 1.92 | acs.org |
| BiIn₅ | 20-electron Jellium species | 2.30 | 1.63 | acs.org |
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The In-Bi phase diagram indicates the formation of three intermetallic compounds at room temperature: BiIn, Bi₃In₅, and BiIn₂. encyclopedia.pub The thermodynamic properties and microstructure of these alloys, often in ternary or quaternary systems with tin and lead, have been studied for their application as low-melting-point solders. scielo.brmetall-mater-eng.com
Techniques such as Differential Scanning Calorimetry (DSC) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectrometry (SEM-EDS) are used to analyze these alloys. scielo.brmdpi.comresearchgate.net For instance, in a ternary 53.8%Bi-27.0%In-19.2%Sn alloy, the microstructure was found to contain the BiIn intermetallic compound alongside tin-rich and bismuth-rich phases. scielo.br Another eutectic alloy, 32.0%Bi-51.2%In-16.8%Sn, was shown to consist of the BiIn₂ phase, an indium-rich β phase, and a tin-rich γ phase, which aligns with thermodynamic calculations. scielo.br These analyses are crucial for developing lead-free solders and phase-change materials for thermal energy storage. scielo.brmdpi.com
Table 3: Common Compositions and Properties of Bismuth-Indium Alloys
| Composition (wt%) | Melting Point (°C) | Key Phase(s) | Application | Reference(s) |
|---|---|---|---|---|
| 67% Bi, 33% In | 109 (Eutectic) | BiIn | Low-temperature solder | wikipedia.orgencyclopedia.pub |
| 49% Bi, 21% In, 18% Pb, 12% Sn | 58 (Eutectic) | - | Precision parts, fusible cores | wikipedia.orgencyclopedia.pub |
| 5% Bi, 95% In | 125-150 | In(Bi) solid solution | Solder | wikipedia.orgencyclopedia.pub |
| 40% Bi, 40% In, 20% Pb (at.%) | 76.3 (Solidus) | BiIn, (Pb) | Low-melting alloy | metall-mater-eng.comresearchgate.net |
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Table 4: List of Compound Names
| Abbreviation / Trivial Name | Full Chemical Name |
|---|---|
| Bi-In Alloy | Bismuth-Indium Alloy |
| tdt²⁻ | 3,4-toluenedithiolate |
| mnt²⁻ | maleonitriledithiolate |
| Mes | 2,4,6-trimethylphenyl |
| (Mes₂Bi)₂(tdt) | bis(dimesitylbismuth)toluene-3,4-dithiolate |
| [NEt₄][(tdt)₂Bi] | Tetraethylammonium bis(toluene-3,4-dithiolato)bismuthate(III) |
| [NEt₄]₂[(mnt)₂InCl] | Tetraethylammonium bis(maleonitriledithiolato)chloroindate(III) |
| BiIn | Bismuth Indide |
| BiIn₂ | Bismuth Diindide |
| Bi₃In₅ | Tribismuth Pentaindide |
| Bi₂S₃ | Bismuth(III) Sulfide (B99878) |
Catalytic Applications and Mechanistic Insights
Bismuth Atom Tailoring of Indium Oxide Surfaces for Photocatalytic Hydrogenation of CO2
A significant advancement in the catalytic application of bismuth-indium chemistry is the tailoring of indium oxide (In2O3) surfaces with bismuth atoms for the photocatalytic hydrogenation of carbon dioxide (CO2). This approach leverages the concept of surface frustrated Lewis pairs (SFLPs) on metal oxides, which can activate both H2 and CO2 molecules for catalysis. researchgate.net
In this process, single-site Bi³⁺ ions are used to isomorphically replace the Lewis acidic In³⁺ sites in the In2O3 lattice. researchgate.net This atomic-level engineering of the catalyst surface is achieved through a one-step solvothermal synthesis method. The substitution of indium with bismuth enhances the material's ability to activate CO2 molecules. researchgate.net
The resulting bismuth-doped indium oxide (BixIn2-xO3) materials have demonstrated a remarkable increase in photoactivity for the reverse water gas shift (RWGS) reaction, being three orders of magnitude more active than pure In2O3. researchgate.net Furthermore, these tailored catalysts also show significant photoactivity for the production of methanol (B129727) from CO2. researchgate.net
The enhanced photocatalytic performance is attributed to several factors. The primary reason is the tailored reactivity of the SFLPs due to the presence of bismuth. Additionally, the BixIn2-xO3 materials exhibit increased solar absorption efficiency and more efficient charge separation and transfer, which are crucial for effective photocatalysis. researchgate.net This research exemplifies the potential of atom-scale engineering in developing highly efficient heterogeneous catalysts for CO2 reduction, contributing to the vision of a solar-driven CO2 refinery. researchgate.netacs.org
Table 2: Photocatalytic Activity for CO2 Hydrogenation
| Catalyst | Primary Reaction | Key Advantage |
|---|---|---|
| In2O3 | Reverse Water Gas Shift / Methanol Production | Baseline activity |
| BixIn2-xO3 | Reverse Water Gas Shift / Methanol Production | ~1000x higher photoactivity than In2O3 |
This table highlights the significant improvement in photocatalytic performance with bismuth atom tailoring. researchgate.net
Lewis Acid Catalysis by Bismuth(III) Reagents in Organic Transformations
Bismuth(III) compounds have emerged as effective and environmentally benign Lewis acid catalysts in a wide array of organic transformations. researchgate.netnih.gov Their utility stems from several advantageous properties, including low toxicity, air and moisture tolerance, and relatively low cost compared to many other Lewis acids. nih.govscispace.com
Bismuth(III) reagents, such as bismuth(III) chloride (BiCl3) and bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)3), have been successfully employed to catalyze various reactions. researchgate.netscispace.com These include the conversion of aromatic aldehydes to acylals, the synthesis of tetrahydroquinolines, the rearrangement of epoxides to aldehydes and ketones, and transesterification reactions. researchgate.net The catalytic activity of these bismuth salts is attributed to their ability to act as Lewis acids, activating substrates for subsequent transformations. nih.gov
The mechanism of catalysis often involves the coordination of the bismuth center to a Lewis basic site in the organic substrate, thereby activating it. For example, in the Mukaiyama-aldol reaction, BiCl3 can catalyze the reaction, and its catalytic power can be enhanced by the addition of metallic iodides. scispace.com Similarly, BiCl3 and Bi(OTf)3 have been shown to catalyze Diels-Alder reactions at lower temperatures, preventing the polymerization of the diene. scispace.com
Recent research has also explored the development of more potent cationic bismuth compounds as Lewis acids. acs.org For instance, a hepta-coordinate monochlorido-bismuth dication has been synthesized and characterized, demonstrating strong Lewis acidity. acs.org The development of such compounds opens new avenues for catalytic applications.
The traditional role of Bi(III) compounds as non-redox Lewis acid catalysts is also being expanded to include redox catalysis, where the Bi(III)/Bi(V) redox cycle is utilized to facilitate organic transformations. acs.org
Table 3: Examples of Bismuth(III)-Catalyzed Organic Reactions
| Catalyst | Reaction Type | Substrates |
|---|---|---|
| BiCl3 | Acylal Synthesis | Aromatic aldehydes |
| Bi(OTf)3 | Diels-Alder | Dienes and dienophiles |
| BiCl3 | Epoxide Rearrangement | Substituted epoxides |
| BiCl3 | Tetrahydroquinoline Synthesis | Anilines and enol ethers |
This table provides a selection of organic transformations catalyzed by Bismuth(III) reagents. researchgate.netscispace.com
Environmental Geochemistry and Material Cycling of Bismuth and Indium
Fluxes and Distribution in Natural and Anthropogenic Cycles
The distribution of bismuth and indium in the environment is influenced by both natural geological processes and human activities. While natural weathering of rocks contributes to their background concentrations, anthropogenic activities, particularly mining and industrial manufacturing, represent significant sources of these elements to the environment.
Industrial emissions of indium into the environment have surpassed natural emissions. mit.edu The primary anthropogenic sources of indium are nonferrous metal smelting and coal combustion. mit.edu While the semiconductor and electronics industries are major consumers of indium, their direct releases to the environment are currently considered small in comparison to smelting and burning of coal. mit.edu However, this could change with the rapid expansion of indium's use in these high-tech sectors. mit.edu
Atmospheric fluxes of indium have shown geographical and temporal variations. For instance, in the northeastern United States, atmospheric indium concentrations have been observed to range from less than 0.7 to 8 picograms per cubic meter. mit.edu Studies analyzing atmospheric back trajectories and correlating indium with other metals suggest that nonferrous smelters are a primary source of elevated indium concentrations. mit.edu Historical data from peat bogs indicate that indium fluxes began to rise in the early 1900s, coinciding with increased industrial activity, and peaked in the 1970s before declining, likely due to the implementation of particulate emissions controls in North America. mit.edu
One of the most significant environmental fluxes of indium stems from mining activities, particularly those related to lead, zinc, copper, and tin. usgs.govresearchgate.net Acid mine drainage can lead to highly elevated concentrations of indium in affected waterways. For example, in Mineral Creek, Colorado, a stream impacted by acid mine drainage, indium concentrations have been measured at 6–29 micrograms per liter, which is approximately 10,000 times higher than in natural rivers. usgs.govresearchgate.net In such acidic environments (pH ~3), indium is typically found in a dissolved and mobile form. usgs.govresearchgate.net
| Anthropogenic Source | Environmental Flux/Concentration | Reference |
| Nonferrous Smelting | Primary source of atmospheric indium. | mit.edu |
| Coal Combustion | Significant contributor to atmospheric indium. | mit.edu |
| Acid Mine Drainage | Can lead to indium concentrations 10,000 times higher than in natural rivers (e.g., 6-29 µg/L in Mineral Creek, CO). | usgs.govresearchgate.net |
| Atmospheric Deposition (Northeastern US) | Concentrations range from <0.7 to 8 pg/m³. | mit.edu |
Legacy mine sites can act as long-term sources of bismuth and indium to the surrounding environment. The geochemical mobility of these elements in mine waste is a complex process controlled by factors such as pH, the presence of other minerals, and organic matter.
Studies have shown that both bismuth and indium can exhibit high mobility in certain mine waste scenarios. mdpi.com In historical tailings, the primary bismuth mineral, bismuthinite (Bi₂S₃), can be mobilized through oxidation, particularly in low-pH and oxygenated conditions. mdpi.comfao.orgslu.se Once mobilized, the fate of bismuth is variable. It can be scavenged through adsorption to iron (Fe) (hydr)oxides, which limits its leaching into groundwater and surface water. mdpi.comfao.orgslu.se However, dissolved bismuth can also form complexes with dissolved organic matter (DOC), which enhances its mobility and allows for its transport over significant distances in surface water. mdpi.comfao.orgslu.se
Indium's mobility in legacy mine systems is also a subject of recent research. research.csiro.au In acidic conditions, such as those found in acid mine drainage with a pH below 3, indium concentrations can be significantly elevated. research.csiro.au The speciation of indium changes with pH, which in turn influences its transport and potential bioavailability. research.csiro.au In highly acidic environments (pH < 4), indium is predominantly found as the free and mobile In³⁺ ion. uq.edu.au It is estimated that solid mine waste can be enriched in indium by up to 10,000 times the crustal abundance, while aqueous mine waste can see enrichment up to 55,000 times higher than average baseline concentrations in natural aquatic environments. uq.edu.au
| Element | Mobilization Mechanism in Mine Waste | Factors Affecting Mobility | Reference |
| Bismuth | Oxidation of bismuthinite (Bi₂S₃). | Low pH, oxygenated conditions, presence of Fe (hydr)oxides, and dissolved organic matter (DOC). | mdpi.comfao.orgslu.se |
| Indium | Release under acidic conditions from In-bearing minerals. | Low pH (concentrations peak at pH < 3), speciation changes with pH. | research.csiro.au |
Environmental Fate and Transport Mechanisms
The ultimate fate of bismuth and indium in the environment is governed by a variety of transport and transformation processes. These include sorption to particulate matter in aquatic systems and their weathering behavior in different environmental compartments.
Sorption to particulate phases is a key mechanism controlling the transport of indium in aquatic systems. mit.edu In acidic environments, such as acid mine drainage, indium can exist almost entirely in the dissolved phase. mit.edu However, an increase in pH can dramatically shift this partitioning. In an experimental study where the pH of an acid-mine-drainage-influenced system was raised, virtually all of the indium became associated with particulate phases, primarily through sorption to iron oxides. mit.edu
The pH of the solution is a critical variable in the adsorption process. mdpi.com The maximum adsorption of indium onto materials like hydroxyapatite (B223615) occurs at a pH between 3.0 and 4.0. mdpi.com At a pH below 4.0, indium primarily exists as In³⁺, In(OH)²⁺, and In(OH)₂⁺ species. mdpi.com As the pH increases beyond 4.0, the formation of indium hydroxide (B78521) (In(OH)₃) begins, which can lead to a decrease in removal from the dissolved phase through precipitation. mdpi.com The adsorption mechanism can involve ion exchange and the binding of metal ions to hydroxyl and phosphate (B84403) groups on the adsorbent surface. mdpi.com
The weathering of bismuth- and indium-bearing minerals is a primary process for their release into the environment. Bismuth is generally considered to be relatively immobile in the weathering environment, often forming bismuth oxide or hydroxide ochres, or co-precipitating with iron. nerc.ac.ukresearchgate.net It is more stable than arsenic and antimony during weathering. nerc.ac.uk Bismuth released from the weathering of sulfides can be captured in oxide minerals that are stable in near-surface environments. nerc.ac.uk The primary oxidation products are bismite (Bi₂O₃) and bismuth hydrocarbonates. nerc.ac.uk
Indium accumulates in waters and sediments through the oxidative chemical weathering of indium-bearing minerals. uq.edu.au Atmospheric deposition from zinc smelting is another pathway for its accumulation. uq.edu.au In aqueous systems, the stability of dissolved indium is highly dependent on pH. At a pH below 4 and a temperature of 25°C, indium can exist as the free and mobile In³⁺ ion. uq.edu.au As the pH increases, the likelihood of precipitation as indium hydroxide increases, reducing its mobility. usgs.govresearchgate.net
Methodological Approaches for Environmental Assessment
A variety of analytical techniques are employed to assess the presence and speciation of bismuth and indium in environmental samples. These methods are essential for understanding their geochemical cycling and potential environmental impact.
For the determination of bismuth in environmental and pharmaceutical samples, sensitive spectrophotometric methods have been developed. rsc.org These methods can involve the extraction of bismuth complexes to enhance detection limits. rsc.org
The assessment of indium in mining-impacted environments often involves a combination of advanced mineralogical and geochemical techniques. research.csiro.au These can include automated mineralogy, synchrotron-based X-ray Fluorescence Microscopy, Electron Probe Microanalysis (EPMA), and Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS). research.csiro.au These tools help to identify the key mineral sources of indium and track its release and transport. research.csiro.au
Life Cycle Assessment (LCA) is a methodological approach used to evaluate the potential environmental impacts of a product or material throughout its life cycle. researchgate.net This approach has been applied to materials like indium tin oxide (ITO) to compare the environmental impacts of landfilling versus recycling. researchgate.net Such assessments are crucial for developing strategies to mitigate the environmental footprint of indium-containing products. researchgate.net
Column Leaching Tests for Element Mobility
Column leaching tests are a standard laboratory method used to simulate the potential for elements to be released from a solid matrix, such as soil or waste material, into the surrounding environment, particularly groundwater. This is achieved by passing a liquid (leachant) through a column packed with the material of interest and analyzing the resulting liquid (leachate) for the elements .
While specific studies on the column leaching of bismuth-indium alloys are not widely available in the public domain, the principles of this methodology can be applied to understand their potential environmental behavior. The mobility of bismuth and indium would be influenced by factors such as the pH and redox potential of the leaching solution, the presence of complexing agents, and the specific composition and microstructure of the alloy.
Hypothetical Column Leaching Test Parameters for Bismuth-Indium Alloy:
| Parameter | Description | Rationale |
| Solid Material | Pulverized Bismuth-Indium Solder Alloy | To simulate the behavior of discarded or weathered alloy particles. |
| Leachant | Synthetic rainwater (pH 5.6) | To mimic the effect of precipitation on the alloy in a landfill or disposal scenario. |
| Column Dimensions | 30 cm length, 5 cm diameter | Standard laboratory dimensions for such tests. |
| Flow Rate | 1 mL/min | To simulate slow percolation of water through a waste matrix. |
| Test Duration | 30 days | To observe both initial and longer-term leaching behavior. |
| Analytes | Dissolved Bismuth (Bi), Dissolved Indium (In) | To quantify the mobility of the primary elemental components of the alloy. |
The results of such a test would provide valuable data on the potential for bismuth and indium to contaminate groundwater. It is generally considered that bismuth has low toxicity, which is a key driver for its use as a replacement for lead. indium.com However, understanding its mobility is still crucial for a complete environmental profile.
Comprehensive Environmental Impact Assessment Frameworks
A comprehensive environmental impact assessment (EIA) is a systematic process used to predict the environmental consequences of a project or product's entire life cycle. For materials like bismuth-indium alloys, an EIA would encompass the extraction of the raw materials, the manufacturing of the alloy, its use in products, and its end-of-life disposal or recycling. whiterose.ac.uk
The framework for such an assessment would typically include the following stages:
Screening: Determining whether an EIA is required based on the potential for significant environmental impacts.
Scoping: Identifying the key potential impacts to be assessed, the extent of the assessment, and the methodologies to be used.
Impact Analysis: Quantitatively and qualitatively evaluating the potential environmental impacts. This would involve assessing the environmental profile of both bismuth and indium, considering factors like their sourcing as by-products, which can complicate the allocation of environmental burdens. whiterose.ac.uk
Mitigation: Proposing measures to avoid, reduce, or remedy adverse impacts. For bismuth-indium alloys, this could include developing efficient recycling processes to create a more circular economy for these valuable metals.
Reporting: Presenting the findings of the EIA in a clear and comprehensive report.
Review and Decision-Making: Scrutinizing the EIA report and making a decision on the proposed project or product.
Monitoring: Continuously monitoring the actual environmental impacts to ensure they are within predicted levels and that mitigation measures are effective. aiib.org
A life cycle assessment (LCA) is a key tool within the EIA framework for evaluating the environmental profile of a product. whiterose.ac.uk An LCA for a bismuth-indium solder would consider the energy consumption and emissions associated with mining the primary metals (lead, zinc, etc.), the refining processes to extract bismuth and indium, the alloy manufacturing process, its use phase, and its end-of-life fate. The fact that bismuth is largely a by-product of lead smelting presents a challenge in accurately allocating the environmental impacts. whiterose.ac.uk
Common Compositions of Bismuth-Indium Containing Solders:
| Solder Name | Composition (wt%) | Eutectic Temperature |
| Solder 117 | 44.7% Bi, 19% In, 22.6% Pb, 8.3% Sn, 5.3% Cd | 47 °C (116.6 °F) |
| Solder 136 | 49% Bi, 21% In, 18% Pb, 12% Sn | 58 °C (136.4 °F) |
| Solder 174 | 57% Bi, 26% In, 17% Sn | 79 °C (174.2 °F) |
Data sourced from Wikipedia. wikipedia.org
Advanced Engineering Applications and Materials Development for Bismuth Indium Systems
Low Melting Temperature Alloys and Solder Technologies
The most common application for Bi-In alloys is as low-temperature solders. wikipedia.org These solders often include other elements like tin (Sn), lead (Pb), and cadmium (Cd) to modify their properties for specific uses. wikipedia.org The addition of indium, in particular, is effective at lowering the melting point of the alloy. wikipedia.orgwikipedia.org
Bismuth-indium solders are critical for applications involving temperature-sensitive components, flexible substrates, and cryogenic environments. earthrarest.comaimsolder.com The ultra-low melting points of these alloys minimize the thermal stress placed on delicate electronic components during the soldering process. earthrarest.comearthrarest.com A typical In-Bi eutectic alloy, composed of approximately 66% indium and 34% bismuth, has a melting point of around 72°C. earthrarest.com
Indium's properties make it particularly valuable for these advanced applications. It remains ductile and plastic at cryogenic temperatures, which is a crucial characteristic for ensuring the reliability of electronic connections in extreme cold. wikipedia.orgqd-uki.co.uk This makes In-Bi alloys ideal for cryogenic sensors and other devices that must operate at very low temperatures. earthrarest.comqd-uki.co.uk Furthermore, the inherent flexibility of indium-containing solders is advantageous for the manufacturing of bendable electronics and wearable devices. earthrarest.comearthrarest.com
| Alloy Composition | Melting Point (°C) | Key Application Areas |
| ~66% In, ~34% Bi | ~72°C | Cryogenic Soldering, Flexible Electronics, Advanced Packaging earthrarest.com |
| 58% Bi, 42% Sn | 138°C | Step Soldering, Temperature-Sensitive Assemblies indium.comindium.com |
| 57% Bi, 42% Sn, 1% Ag | 139-140°C | More malleable alternative to 58Bi/42Sn indium.comindium.com |
| In-Bi-Sn | ~59-70°C | Ultra-Low Temperature Soldering, Cryogenic Sensors earthrarest.commdpi.com |
The mechanical properties of indium-bismuth-tin (In-Bi-Sn) alloys are closely linked to their microstructure. mdpi.com By carefully controlling the composition, engineers can tailor the alloy's properties, such as tensile strength and ductility, to meet specific requirements. researchgate.net The microstructure of Sn-Bi alloys can be modified by the addition of indium, which influences the formation of different phases within the alloy, including β-Sn dendrites, Sn-Bi eutectic structures, and BiIn intermetallic phases. researchgate.net
Research has shown that the addition of indium to Sn-Bi alloys can enhance the ultimate tensile strength (UTS). researchgate.net For example, in a Sn-30Bi alloy, doping with 4 wt.% indium resulted in a significant increase in UTS to 87 MPa. researchgate.net However, the elongation, a measure of ductility, peaked at a lower indium concentration of 1 wt.%. researchgate.net
Recent studies have also investigated the long-term reliability of In-Bi-Sn solder alloys for low-temperature applications by examining the effects of storage at -20°C. mdpi.com One such study on In15wt%Bi35wt%Sn and In30wt%Bi20wt%Sn alloys found an increase in ultimate tensile strength after 10 months of low-temperature exposure. mdpi.com This change was attributed to microstructural evolution, highlighting the importance of understanding phase transformations when designing solders for cryogenic use. mdpi.com The presence of phases like BiIn2(Sn) and β-In3Sn(Bi) has been associated with exceptional ductility in certain In-Bi-Sn compositions. mdpi.com
| Alloy Composition (wt.%) | Ultimate Tensile Strength (UTS) | Elongation | Microstructural Phases |
| Sn-30Bi-1In | - | Peak at 29.8% | β-Sn dendrites, Sn-Bi eutectic, Bi particles researchgate.net |
| Sn-30Bi-4In | Peak at 87 MPa | - | β-Sn dendrites, Sn-Bi eutectic, Bi particles researchgate.net |
| Sn-30Bi-(6,8,10)In | - | - | β-phase, BiIn-phase, Bi-phase researchgate.net |
| In15Bi35Sn | Increased after low-temp storage | - | BiIn2(Sn), γ-InSn4(Bi), β-In3Sn(Bi) mdpi.com |
| In30Bi20Sn | Increased after low-temp storage | Decreased | BiIn2(Sn), γ-InSn4(Bi), β-In3Sn(Bi) mdpi.com |
Thermal Management and Phase Change Materials
The low melting points and thermal properties of bismuth-indium alloys also make them suitable for advanced thermal management solutions.
Bismuth-indium alloys are utilized as phase change materials (PCMs) for thermal interface materials (TIMs). indium.com These materials are solid at room temperature but are designed to melt or enter a pasty state during device operation, typically in a temperature range of 50°C to 108°C. indium.com This phase change enhances heat transfer by effectively filling microscopic gaps and voids between surfaces, thereby reducing thermal resistance and improving heat dissipation from high-power electronic devices. indium.comresearchgate.net
The high thermal conductivity of these metal-based TIMs, both in solid and liquid states, allows for efficient heat dissipation. indium.com For instance, a Bi-In-Sn thermal conductive sheet was found to have a thermal conductivity of 37.83 W/(m·K), which is significantly higher than many traditional thermal greases. researchgate.net
A key factor in the performance of any thermal interface material is the thermal contact resistance (TCR), which is the resistance to heat flow at the interface between two materials. Using a conformable material with high thermal conductivity, such as a Bi-In alloy, can significantly decrease this resistance. researchgate.net The effectiveness of these materials is dependent on their ability to wet the surfaces and minimize interfacial imperfections. researchgate.net
Low-melting-point alloys containing bismuth and tin have been considered as potential coolants for fast nuclear reactors. researchgate.netosti.govekb.eg These alloys offer high boiling points and low vapor pressure, which are desirable properties for a reactor coolant. osti.gov Research has explored replacing lead (Pb) with tin (Sn) in bismuth-lead alloys to improve their physical and nuclear properties for coolant applications. researchgate.netekb.eg
The substitution of lead with tin in Bi-Pb alloys has been shown to enhance the characteristics that make them suitable as coolants in fast nuclear reactors. researchgate.netekb.eg While much of the research has focused on Bi-Pb-Sn systems, the fundamental properties of these alloys suggest that In-Bi-Sn systems could also be candidates for such applications, given their low melting points and favorable thermal properties. osti.gov Liquid tin and its eutectic alloys with bismuth and lead were among the early candidates proposed for fast reactor coolants. osti.govbohrium.com
Novel Industrial and Energy Applications
Bismuth-Based Alloys for Well Plugging and Abandonment Technologies in Oil and Gas
Bismuth-based alloys, particularly those incorporating indium, are emerging as a groundbreaking alternative to traditional cement for plugging and abandoning oil and gas wells. indium.com The primary driver for this shift is the need for long-term wellbore integrity, preventing the leakage of methane (B114726) and other harmful substances into the environment. indium.com Cement plugs can degrade over time due to temperature changes, chemical reactions, and mechanical stresses, leading to potential leaks. indium.com Bismuth alloys offer a more durable and reliable seal, with a projected service life of thousands of years. eralberta.ca
One of the key advantages of bismuth alloys is their unique property of expanding upon solidification. wikipedia.orgindium.com Unlike cement which can shrink and create micro-annuli, bismuth alloys can be engineered to expand by 3-6%, ensuring a tight mechanical bond with the wellbore casing. indium.com This expansion creates a robust, gas-tight seal. bisn.com The melting point of these alloys can be tailored by adjusting their composition, typically ranging from 124 °C to 330 °C, allowing for controlled deployment without compromising the integrity of the wellbore casing. indium.com
The application of these alloys involves melting them downhole using a thermite heater. bisn.comexxonmobil.com The molten alloy, with its high density and low viscosity, can effectively penetrate and fill narrow spaces, voids, and fractures within the wellbore that are often difficult to seal with cement. indium.com This method eliminates the need for high-pressure pumping from the surface. bisn.com Companies like BiSN have developed patented wel-lok™ technology for deploying these bismuth alloy plugs, which have been successfully used in numerous well abandonment operations. bisn.combisn.com
Research Findings:
Sealing Performance: Studies have shown that bismuth-tin plugs exhibit superior pressure resistance and lower leakage rates compared to cement plugs. spe.org In one field trial, the methane flow rates of seven out of eight leaking wells were reduced to zero after the application of a bismuth-tin alloy sealant. eralberta.ca
Durability: Bismuth alloys demonstrate significant resistance to corrosion from brine, CO2, and crude oil, maintaining their structural integrity at high temperatures. indium.com This ensures the long-term effectiveness of the plug. indium.com
| Property | Bismuth-Based Alloys | Traditional Cement |
| Sealing Mechanism | Expands upon solidification, creating a tight mechanical bond indium.comindium.com | Can shrink, potentially leading to micro-annuli and leaks indium.com |
| Durability | High resistance to corrosion and high temperatures; long-term stability indium.com | Can degrade over time due to chemical and mechanical stresses indium.com |
| Permeability | Zero bulk permeability, providing a gas-tight seal indium.combisn.com | Not completely impermeable and can allow for leakage over time indium.com |
| Deployment | High density and low viscosity allow for gravity-fed placement indium.combisn.com | Requires pumping and can be challenging in complex wellbores bisn.com |
| Environmental Impact | Non-toxic and environmentally friendly indium.com | Can contain chemical additives that may be harmful indium.com |
Laser-Induced Surface Structuring on Silicon with Bismuth-Indium Films
The use of a Bismuth-Indium (Bi-In) alloy film as a buffer layer has been shown to significantly improve the quality of large-area, laser-induced periodic ripple structures on silicon. mdpi.com This technology is crucial for applications in fields such as crystalline silicon solar cells, where patterned surface structures can enhance bulk quality and stability. researchgate.net The fabrication of uniform, large-area laser-induced periodic surface structures (LIPSS) has been a challenge, and the Bi-In film provides a novel solution to this problem. researchgate.net
The process involves depositing a thin Bi-In film (e.g., 195 nm thick) onto a silicon substrate using a method like electron beam evaporation. mdpi.com The coated silicon is then irradiated with a laser. The presence of the Bi-In film facilitates the formation of better-defined ripple structures and allows for larger modification areas at various scanning speeds compared to bare silicon. mdpi.com
The key to this improvement lies in the thermal properties of the Bi-In film. The free electrons in the metallic film contribute to excellent thermal conductivity, which homogenizes the thermal distribution caused by the laser irradiation in the initial stages of LIPSS formation. mdpi.com This thermal management allows for a wider range of laser fluences to be used for generating periodic structures, thereby increasing the stability and reliability of the fabrication process. mdpi.com
Research Findings:
Improved Ripple Formation: Single-spot investigations have demonstrated that ripple structures are much easier to form on silicon coated with a Bi-In film. At laser fluences of 2.04 and 2.55 J/cm² with a fixed pulse number of 200, the formation of well-defined structures was significantly enhanced compared to bare silicon. mdpi.comresearchgate.net
Wider Processing Window: The Bi-In film enables the generation of periodic structures over a broader range of laser fluences, which provides higher stability for the manufacturing process. mdpi.com
Surface Morphology: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to characterize the irradiated regions, confirming the improved quality and definition of the surface structures on the Bi-In coated silicon. mdpi.comresearchgate.net
| Laser Fluence | Observation on Bare Silicon | Observation on BiIn-Coated Silicon |
| 1.02 J/cm² | Surface modification occurs, but structures are not well-defined gratings. mdpi.com | Ripple structures are more easily formed compared to bare silicon. mdpi.com |
| 1.53 J/cm² | Structures are not well-defined. | Ripple structures are more easily formed compared to bare silicon. mdpi.com |
| 2.04 J/cm² | Ripple structures begin to form. mdpi.com | Well-defined ripple structures are formed. mdpi.comresearchgate.net |
| 2.55 J/cm² | Ripple structures are present. mdpi.com | Well-defined ripple structures are formed. mdpi.comresearchgate.net |
Development of Lead-Free Machining Aluminum Alloys with Indium and Bismuth Additions
The addition of indium and bismuth to aluminum alloys is a promising strategy for developing lead-free, free-machining alloys. nih.govmdpi.com Traditionally, lead has been used in aluminum alloys to improve machinability by forming low-melting-point compounds that act as chip breakers during machining. google.com However, due to the toxicity of lead, there is a significant push to find suitable replacements. researchgate.net
Indium and bismuth, when added to aluminum alloys, can form low-melting-point phases that soften or melt from the heat generated during machining, facilitating easier material removal and chip formation. google.comgoogle.com Research has focused on understanding the thermodynamic and microstructural effects of these additions, particularly in common aluminum alloy series like AA6000 and AA2000. nih.govgoogle.com
One of the key findings is that indium is a particularly viable alternative to lead. nih.govmdpi.com It tends to solidify as homogeneously distributed particles with a low melting point and does not readily interact with other common alloying elements in aluminum, such as magnesium. nih.govmdpi.com
Research Findings:
Indium as a Lead Replacement: Studies on EN AW 6026 and EN AW 1370 aluminum alloys with additions of pure indium and an indium-bismuth master alloy have shown that indium is a promising substitute for lead. nih.gov Its ability to form low-melting-point particles without forming detrimental intermetallic compounds with other alloying elements is a significant advantage. nih.govmdpi.com
The Role of Bismuth in Magnesium-Containing Alloys: The effectiveness of bismuth as a machinability enhancer is highly dependent on the composition of the aluminum alloy. In magnesium-containing alloys, bismuth can react with magnesium to form the Mg3Bi2 phase. nih.govmdpi.com This phase solidifies as a eutectic with a high melting point, which can be detrimental to the machining properties of the alloy. nih.govmdpi.comresearchgate.net
Microstructural Characterization: Thermodynamic analysis using software like Thermo-Calc, along with experimental techniques such as differential scanning calorimetry (DSC) and scanning electron microscopy with energy-dispersive X-ray spectroscopy (SEM-EDS), are crucial for characterizing the microstructure of these modified alloys and understanding the formation of different phases and eutectics. nih.gov
| Alloying Addition | Effect on Machinability of Aluminum Alloys | Microstructural Observations |
| Indium (In) | Promising alternative to lead; improves machinability. nih.govmdpi.com | Forms homogeneously distributed particles with a low melting point; avoids interaction with other alloying elements. nih.govmdpi.com |
| Bismuth (Bi) in Mg-containing alloys | Can have a detrimental effect on machinability. nih.govmdpi.comresearchgate.net | Reacts with magnesium to form a high-melting-point Mg3Bi2 phase. nih.govmdpi.com |
| Bismuth (Bi) and Tin (Sn) | Can improve machinability by forming low-melting-point compounds. google.comgoogle.com | Acts as low-melting-point constituents for easier chip formation. google.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
